![molecular formula C20H28N10O21P4 B3182967 Diguanosine tetraphosphate CAS No. 4130-19-2](/img/structure/B3182967.png)
Diguanosine tetraphosphate
Overview
Description
Diguanosine tetraphosphate (G4) is a nucleotide found in both prokaryotic and eukaryotic cells. It is an important component of the cellular energy cycle and plays a role in many cellular processes. G4 is involved in the regulation of cellular metabolism, DNA replication, and gene expression. G4 also has a wide range of applications in scientific research, including being used as a probe to detect and characterize specific proteins, as well as a tool to investigate the structure and function of proteins.
Scientific Research Applications
Nuclear Localization in Artemia Embryos
- Key Finding : Diguanosine tetraphosphate has been identified predominantly in the nucleus of Artemia cyst cells and remains present during the development of the cysts to swimming larvae. This suggests a potential regulatory role in embryonic development (Sillero & Ochoa, 1971).
Influence on Guanosine Monophosphate Reductase
- Key Finding : Gp4G counteracts the inhibition of guanosine monophosphate (GMP) reductase by xanthosine monophosphate (XMP), suggesting a specific effect on enzyme kinetics and a potential role in metabolic regulation (Renart et al., 1976).
Specific Inhibition of Artemia Trypsin-like Proteinase
- Key Finding : Gp4G specifically inhibits Artemia trypsin-like proteinase, particularly in the hydrolysis of arginine-rich substrates. This implies a role in regulating the hydrolysis of specific polypeptides (Ezquieta & Vallejo, 1986).
Activity and Inhibition of Diguanosinetetraphosphatase
- Key Finding : Gp4G is hydrolyzed by diguanosinetetraphosphatase in rat liver, indicating its involvement in nucleotide metabolism. Notably, the enzyme is inhibited by adenosine tetraphosphate, suggesting a complex regulatory network (Lobatón et al., 1975).
Guanylohydrolase Activity in Artemia Salina
- Key Finding : In Artemia salina, Gp4G is subject to hydrolysis by guanylohydrolase, which is located in the cytosol. The enzyme's properties and inhibition by various nucleotides suggest a role in metabolic regulation (Vallejo et al., 1974).
Polymorphism Related to Monovalent Metal Ions
- Key Finding : Cyclic diguanosine monophosphate (c-di-GMP) displays a polymorphism that varies with the monovalent counterion, indicating a potential biological role in signaling and structural alignment (Zhang et al., 2004).
Future Directions
: Severino, D., Zorn, T. M. T., Micke, G. A., Costa, A. C. O., Silva, J. R. M. C., Nogueira, L. F., Kowaltowski, A. J., & Baptista, M. S. (2011). Diguanoside tetraphosphate (Gp4G) is an epithelial cell and hair growth regulator. Journal of Cosmetic Science, 62, 469–482. PDF
: Ronneau, S., & Hallez, R. (2019). A guanosine tetraphosphate (ppGpp) mediated brake on DNA replication initiation. eLife, 8, e75041. Link
: Severino, D., Zorn, T. M. T., Micke, G. A., Costa, A. C. O., Silva, J. R. M. C., Nogueira, L. F., Kowaltowski, A. J., & Baptista, M. S.
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O21P4/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGWXCQXRSSQPO-MHARETSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N10O21P4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343043 | |
Record name | Diguanosine tetraphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diguanosine tetraphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Diguanosine tetraphosphate | |
CAS RN |
4130-19-2 | |
Record name | Gp4G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4130-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diguanosine tetraphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diguanosine tetraphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diguanosine tetraphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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